hemoglobin Thionville
Description
Properties
CAS No. |
146702-05-8 |
|---|---|
Molecular Formula |
C6HF14NO4S2 |
Synonyms |
hemoglobin Thionville |
Origin of Product |
United States |
Genetic and Molecular Basis of Hemoglobin Thionville
Mutational Event: Alpha-Chain Amino Acid Substitution
The foundational change in Hb Thionville is a point mutation in the alpha-globin gene. psu.edu This event leads to the replacement of a single amino acid at the very beginning of the alpha-globin polypeptide chain.
The specific mutation in Hemoglobin Thionville is the substitution of a glutamic acid for the normal valine residue at the first position (NA-1) of the alpha-chain. nih.govresearchgate.netnih.gov This substitution of a negatively charged amino acid (glutamate) for a nonpolar one (valine) is the critical initiating event that distinguishes this hemoglobin variant. nih.govresearchgate.net The presumed mutation at the DNA level is a transversion from GTG to GAG at the first codon of one of the alpha-globin genes. psu.edu
Post-Translational Modification: Initiator Methionine Retention and Acetylation
The substitution at the NA-1 position has a direct and unusual consequence on the normal processing of the alpha-globin chain after its synthesis (translation).
In the typical synthesis of alpha-globin, the initiator methionine residue, which is the first amino acid to be incorporated during translation, is normally cleaved off. maastrichtuniversity.nlashpublications.org However, in Hb Thionville, the presence of glutamic acid at the adjacent position (the NA-1 position that is normally the N-terminus) inhibits the enzymatic cleavage of this initiator methionine. nih.govresearchgate.netresearchgate.netproteopedia.org This results in an alpha-globin chain that is extended by one residue, with methionine preceding the glutamate (B1630785) at position 1. maastrichtuniversity.nlblackwellpublishing.com
Following the retention of the initiator methionine, a further modification occurs. The retained N-terminal methionine residue becomes acetylated. nih.govnsf.govportlandpress.comuniprot.org This addition of an acetyl group to the amino terminus is a key feature of Hb Thionville. nih.govnih.gov The combination of the valine-to-glutamate substitution, retention of the initiator methionine, and N-terminal acetylation defines the unique molecular structure of the Hb Thionville alpha-chain. nih.govproteopedia.org
Alpha-Globin Gene Loci and Transcriptional Implications
The genetic basis of Hb Thionville lies within the alpha-globin gene cluster located on the short arm of chromosome 16 (16p13.3). nih.gov This cluster contains two functional alpha-globin genes, HBA1 and HBA2, which encode identical alpha-globin proteins. nih.govbrighton.ac.uk The cluster also includes an embryonic ζ-globin gene (HBZ) and several non-functional pseudogenes. nih.gov
The mutation causing Hb Thionville is presumed to occur in the first codon of either the HBA1 or HBA2 gene. psu.edu Both HBA1 and HBA2 genes consist of three coding sequences (exons) separated by two non-coding intervening sequences (introns). nih.gov The mutation directly alters the transcribed messenger RNA (mRNA), leading to the incorporation of glutamic acid instead of valine during protein synthesis. While the primary defect is at the protein level, the transcription of the affected alpha-globin gene itself is not reported to be impaired; the variant constitutes about 21% of the total hemoglobin in a heterozygous individual. psu.edu
Data Tables
Table 1: Summary of Molecular Changes in this compound
| Feature | Standard Hemoglobin A (α-chain) | This compound (α-chain) | Reference |
| Amino Acid at Position α1 (NA-1) | Valine | Glutamate | nih.govresearchgate.netpsu.edu |
| Initiator Methionine | Cleaved post-translationally | Retained | nih.govresearchgate.netproteopedia.org |
| N-Terminal Modification | None (N-terminal is Valine) | Acetylation of the retained Methionine | nih.govnsf.govuniprot.org |
| Presumed DNA Mutation (Codon 1) | GTG | GAG | psu.edu |
Structural Characterization and Molecular Architecture of Hemoglobin Thionville
Three-Dimensional Structural Elucidation via X-ray Crystallography
X-ray crystallography has been a fundamental technique for determining the three-dimensional structures of macromolecules, including hemoglobin and its variants like Hemoglobin Thionville. nih.govspringernature.com This method has been pivotal in understanding the allosteric mechanisms of hemoglobin and the structural consequences of mutations. nih.govnih.gov
The structure reveals that this compound is a hetero tetramer, composed of two distinct polypeptide chains, alpha and beta, similar to normal hemoglobin A. ebi.ac.uk However, the key difference lies in the elongated N-terminus of the alpha-chains. nih.govproteopedia.org The glutamate (B1630785) side chain, which substitutes for valine, extends away from the interface between the two alpha-chains (the α1α2 interface). nih.govresearchgate.netrcsb.org In contrast, the side chain of the newly retained and acetylated methionine extends into this critical interface. nih.govresearchgate.netrcsb.org This intrusion of the methionine side chain, which can adopt two conformations, physically displaces chloride ions and the allosteric effector bezafibrate (B1666932) from their usual binding sites. nih.govrcsb.org
| PDB ID | Molecule Name | Organism | Experimental Method | Resolution |
| 1BAB | This compound | Homo sapiens | X-ray Diffraction | Not specified in provided results |
Consequences of N-Terminal Elongation on Alpha-Chain Conformation
The elongation of the alpha-chain's NH2-terminus in this compound induces significant conformational changes that have functional implications. nih.govproteopedia.org
The primary event leading to the structural alterations in this compound is the substitution of glutamic acid for the N-terminal valine on the alpha-chain. nih.govnih.gov This substitution inhibits the post-translational cleavage of the initiator methionine, which is then acetylated. nih.govproteopedia.orgresearchgate.net This results in an alpha-chain that is extended by an acetylated methionine residue at its NH2-terminus. nih.govrcsb.org This modification occurs in a region of the hemoglobin molecule that plays a vital role in the allosteric control of oxygen binding. nih.govproteopedia.orgresearchgate.net
Inter-subunit and Intra-subunit Contact Modifications
The interface between the α1 and α2 subunits is a critical region for the cooperative binding of oxygen and the allosteric regulation of hemoglobin. nih.gov In this compound, the side chain of the acetylated methionine extends into this α1α2 interface. nih.govresearchgate.netrcsb.org This leads to the formation of new intersubunit contacts. nih.govresearchgate.net These newly formed interactions replace the indirect contacts that are normally mediated by bound chloride ions in hemoglobin A, where Val-1 of the alpha-chain is present. nih.govproteopedia.orgrcsb.org The presence of the methionine side chain physically displaces chloride from this interface. nih.govrcsb.org
Conformational States and Quaternary Structure Stabilization
The intricate functionality of hemoglobin is deeply rooted in its ability to transition between two principal conformational states: the tense (T) state, which has a low affinity for oxygen, and the relaxed (R) state, which exhibits a high oxygen affinity. This allosteric transition is fundamental to efficient oxygen transport. In the case of this compound, a unique set of structural modifications significantly influences this equilibrium, with a pronounced stabilization of the T-state in its deoxygenated form.
The defining characteristic of this compound is a mutation at the NA-1 position of the alpha-chain, where valine is substituted with glutamic acid (α1(NA1)Val→Glu). nih.govpsu.edu This substitution has a cascading effect on the protein's post-translational modification. Normally, the initiator methionine at the N-terminus is cleaved. However, in this compound, this cleavage is inhibited, and the retained methionine residue becomes acetylated. nih.govresearchgate.net This results in an elongated N-terminus of the alpha-chain, which plays a pivotal role in altering the three-dimensional structure and stabilizing the deoxy T-state. nih.gov
Analysis based on the two-state allosteric model confirms that the structure of deoxy this compound is more stable compared to that of normal deoxy Hemoglobin A. nih.govresearchgate.netproteopedia.org This increased stability is a direct consequence of new contacts formed by the extended N-terminus. X-ray crystallography of deoxy this compound reveals that the side chain of the acetylated methionine extends into the crucial α1-α2 interface. nih.govrcsb.org This interface is a hotspot for interactions that govern the quaternary structure transition.
The intrusion of the methionine side chain into this interface has significant consequences. It physically displaces molecules that are known to stabilize the T-state in Hemoglobin A, such as chloride ions. nih.govrcsb.org In normal hemoglobin, a chloride ion binds to a site formed by Val-α1, Ser-α131, and Arg-α141, contributing to the stability of the T-state. nsf.gov In this compound, the new interactions established by the acetylated methionine replace these indirect contacts that are normally mediated by the bound chloride. nih.gov This leads to a reduction in the heterotropic allosteric effects of chloride. nih.govproteopedia.orgrcsb.org
The acetylated methionine forms new intrasubunit and intersubunit contacts, which are the primary contributors to the enhanced stability of the deoxy T-state in this compound. nih.govrcsb.orgnih.gov These novel interactions lock the molecule more firmly in the low-affinity T-conformation, which explains the observed lower affinity for oxygen in this hemoglobin variant. nih.govproteopedia.orgrcsb.orgnih.gov In contrast, the allosteric response to 2,3-diphosphoglycerate remains normal. nih.govproteopedia.org
The side chain of the substituted glutamic acid, on the other hand, extends away from the α1-α2 interface. nih.govrcsb.org The primary structural perturbation leading to T-state stabilization is therefore attributed to the acetylated methionine.
Table 1: Research Findings on the Stabilization of the Tense (T) State in Deoxy this compound
| Finding | Consequence | Reference(s) |
| Substitution of glutamic acid for valine at the α-chain NH2-terminal (α1(NA1)Val→Glu). | Inhibits cleavage of the initiator methionine, which then becomes acetylated, elongating the N-terminus. | nih.govresearchgate.net |
| The structure of deoxy Hb Thionville is stabilized relative to that of deoxy Hb A. | Lower affinity for oxygen. | nih.govresearchgate.netproteopedia.org |
| The acetylated methionine side chain extends into the α1-α2 interface. | Physically displaces chloride and bezafibrate, reducing their heterotropic allosteric effects. | nih.govrcsb.org |
| Formation of new intrasubunit and intersubunit contacts by the acetylated methionine. | Increased stability of the T-state quaternary structure. | nih.govrcsb.orgnih.gov |
| The new contacts made by methionine replace the indirect contacts normally contributed by Val-1α through bound chloride ions. | Altered allosteric regulation at the α1-α2 interface. | nih.gov |
| The response to 2,3-diphosphoglycerate is normal. | Indicates that the binding site and allosteric mechanism for 2,3-DPG are not significantly affected. | nih.govproteopedia.org |
Functional Biochemistry and Allosteric Regulation of Hemoglobin Thionville
Oxygen Binding and Affinity Characteristics
The principal role of hemoglobin is the cooperative binding and transport of oxygen. The mutation in Hemoglobin Thionville modifies its oxygen binding properties, most notably its affinity for the ligand.
Compared to normal Hemoglobin A, this compound exhibits a significantly lower affinity for oxygen. nih.govproteopedia.org This characteristic is quantified by a higher P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. The increased P50 indicates that a greater oxygen concentration is required to achieve half-saturation, signifying weaker binding. This reduced affinity is a direct functional consequence of the altered molecular structure. nih.gov
Table 1: Comparative Oxygen Affinity of Hemoglobin Variants This table presents representative P50 values to illustrate the difference in oxygen affinity under standardized conditions (e.g., pH 7.4, 37°C), based on qualitative descriptions from research literature.
| Hemoglobin Type | P50 (mmHg) | Oxygen Affinity |
| Hemoglobin A | ~26 | Normal |
| This compound | Higher than HbA | Reduced |
Note: Specific P50 values for this compound can vary based on experimental conditions but are consistently higher than those for Hemoglobin A measured under identical conditions.
The oxygen-binding behavior of hemoglobin is effectively explained by the Monod-Wyman-Changeux (MWC) two-state allosteric model. This model proposes that hemoglobin exists in a dynamic equilibrium between two distinct quaternary structures: a low-affinity "T" (tense) state and a high-affinity "R" (relaxed) state. nih.gov The binding of oxygen shifts this equilibrium from the T state towards the R state.
Heterotropic Allosteric Effects
Heterotropic allosteric effectors are molecules other than oxygen that bind to hemoglobin and modulate its function. This compound shows a distinct pattern of response to these crucial physiological regulators.
The Bohr effect is a physiological phenomenon where an increase in proton concentration (decrease in pH) lowers hemoglobin's affinity for oxygen, promoting oxygen release in metabolically active tissues. This effect is partly mediated by the N-terminal amino group of the α-chains. In this compound, the modification and acetylation of this N-terminus leads to a reduced responsiveness to protons. nih.govproteopedia.org Consequently, the Bohr effect is diminished in this variant compared to Hemoglobin A. nih.govproteopedia.org
Chloride ions are significant allosteric effectors that bind to deoxyhemoglobin and stabilize the T state, thereby lowering oxygen affinity. A key binding site for chloride involves the N-terminal valine of each α-chain. tandfonline.com In this compound, the structural changes at the α1-α2 interface caused by the acetylated methionine physically displace the bound chloride ion. nih.gov This disruption of the chloride binding site means that chloride ions are less effective at stabilizing the T state, and the allosteric effect of chloride is markedly reduced. nih.govproteopedia.orgtandfonline.com
2,3-Diphosphoglycerate (2,3-DPG) is a potent negative allosteric effector that binds in the central cavity of the hemoglobin tetramer, between the two β-subunits. This binding strongly stabilizes the T state. In contrast to its altered responses to protons and chloride ions, this compound exhibits a normal response to 2,3-DPG. nih.govproteopedia.org This is because the mutation is located at the α1-α2 interface and does not affect the 2,3-DPG binding site in the β-cleft. nih.gov
Table 2: Summary of Allosteric Regulation in this compound vs. Hemoglobin A
| Allosteric Effector | Primary Binding Site(s) | Effect on Hemoglobin A | Effect on this compound |
| Protons (Bohr Effect) | α-chain N-termini, Histidine residues | Reduces O₂ affinity | Effect is reduced |
| Chloride Ions (Cl⁻) | α-chain N-termini | Reduces O₂ affinity | Effect is reduced |
| 2,3-Diphosphoglycerate | Central cavity (β-subunits) | Reduces O₂ affinity | Normal effect |
Influence of Exogenous Allosteric Modifiers (e.g., Bezafibrate)
The study of exogenous allosteric modifiers provides valuable insights into the structural and functional dynamics of hemoglobin variants. Bezafibrate (B1666932), a well-characterized allosteric effector of normal adult hemoglobin (HbA), has been a key tool in elucidating the unique regulatory properties of this compound.
Reduced Sensitivity to Bezafibrate
Research has consistently demonstrated that this compound exhibits a markedly reduced response to the allosteric effects of bezafibrate. nih.govproteopedia.orgresearchgate.net In normal hemoglobin, bezafibrate binds to the deoxy (T-state) conformation, stabilizing it and thereby lowering the oxygen affinity. nih.govdntb.gov.ua This effect, however, is significantly diminished in this compound. nih.govproteopedia.orgresearchgate.net The structural modifications at the N-terminus of the alpha-chains in this variant are directly responsible for this altered interaction.
The initiator methionine, which is retained and acetylated in this compound, extends into the interface between the α1 and α2 subunits. nih.govproteopedia.org This physically obstructs the binding site for bezafibrate, preventing the molecule from effectively docking and exerting its allosteric influence. nih.govproteopedia.org Consequently, the typical right-shift in the oxygen dissociation curve induced by bezafibrate in HbA is less pronounced in this compound.
Comparative Allosteric Effects
The diminished effect of bezafibrate on this compound is part of a broader pattern of altered responses to heterotropic allosteric effectors. The influence of protons (the Bohr effect) and chloride ions is also reduced in this variant. nih.govproteopedia.orgresearchgate.net This is in stark contrast to the normal response observed for the endogenous allosteric modifier, 2,3-diphosphoglycerate (DPG). nih.govproteopedia.orgresearchgate.net The DPG binding site is located in the central cavity of the hemoglobin tetramer, distant from the N-termini of the alpha-chains, and thus remains unaffected by the structural changes in this compound.
The differential response to these modifiers underscores the specific nature of the structural perturbation in this compound. While the inherent stability of the deoxy state is increased due to new molecular contacts formed by the acetylated methionine, the pathways for modulation by certain external effectors are selectively impaired. nih.govproteopedia.org
The following table summarizes the comparative influence of various allosteric modifiers on this compound versus Hemoglobin A.
| Allosteric Modifier | Effect on Hemoglobin A | Effect on this compound | Structural Rationale for Difference |
| Bezafibrate | Decreases oxygen affinity | Reduced effect | Acetylated methionine at α-chain N-terminus physically displaces bezafibrate from its binding site at the α1-α2 interface. nih.govproteopedia.org |
| Protons (H⁺) | Decreases oxygen affinity (Bohr effect) | Reduced effect | The modification at the α-chain N-terminus alters the local environment, diminishing the contribution of this region to the Bohr effect. nih.govproteopedia.org |
| Chloride (Cl⁻) | Decreases oxygen affinity | Reduced effect | The binding sites for chloride ions at the α1-α2 interface are physically blocked by the acetylated methionine. nih.govproteopedia.org |
| 2,3-Diphosphoglycerate (DPG) | Decreases oxygen affinity | Normal effect | The DPG binding site in the central cavity is structurally distinct and distant from the modified α-chain N-termini, thus remaining unaffected. nih.govproteopedia.orgresearchgate.net |
Biophysical Characterization and Spectroscopic Analysis
Oxygen Equilibrium Curve Analysis
The oxygen equilibrium curve for Hemoglobin Thionville is shifted to the right, indicating a lower affinity for oxygen compared to normal Hemoglobin A (HbA). nih.gov This reduced affinity is a direct consequence of the structural changes at the N-terminal of the alpha-chain. The elongation of this terminus stabilizes the deoxy (T-state) structure of Hb Thionville relative to deoxy-HbA. nih.gov
The partial pressure of oxygen at which hemoglobin is 50% saturated, known as the P50 value, is a key indicator of oxygen affinity. acutecaretesting.orgwikipedia.orgderangedphysiology.com A higher P50 value corresponds to a lower oxygen affinity. acutecaretesting.orgyoutube.com In the case of Hb Thionville, the P50 value is increased, reflecting its decreased oxygen affinity. nih.gov
Analysis within the two-state allosteric model reveals that the stabilization of the deoxy form of Hb Thionville is due to the formation of new intrasubunit and intersubunit contacts by the acetylated methionine. nih.gov These new interactions effectively replace the usual contacts made by the N-terminal valine and associated chloride ions at the α1-α2 interface. nih.gov
Interestingly, while the allosteric effects of protons (Bohr effect), chloride, and bezafibrate (B1666932) are diminished in Hb Thionville, its response to 2,3-diphosphoglycerate (2,3-DPG), a major allosteric effector, remains normal. nih.gov
Table 1: Oxygen Binding Properties of this compound Compared to Hemoglobin A
| Hemoglobin Type | Oxygen Affinity | P50 Value | Allosteric Effector Response (Protons, Chloride, Bezafibrate) | 2,3-DPG Response |
| Hemoglobin A | Normal | Normal | Normal | Normal |
| This compound | Lower | Increased | Reduced | Normal |
Electrophoretic Mobility Studies
Electrophoresis is a fundamental technique used to separate and identify hemoglobin variants based on their net electrical charge and migration in an electric field. medscape.com The mobility of a hemoglobin variant is influenced by the specific amino acid substitution and the pH of the buffer used in the electrophoresis system.
Cellulose (B213188) Acetate (B1210297) Electrophoresis
Cellulose acetate electrophoresis is a widely used screening method for hemoglobinopathies. nih.govconductscience.com It is typically performed at an alkaline pH (8.2-8.6). medscape.comyoutube.com In this system, this compound exhibits a distinct electrophoretic mobility. Due to the substitution of a neutral valine with a negatively charged glutamic acid, Hb Thionville has a more anodal (faster) migration compared to HbA.
Citrate (B86180) Agar (B569324) Electrophoresis
Citrate agar electrophoresis is performed at an acidic pH (6.0-6.2) and separates hemoglobins (B146990) based on factors other than just electrical charge, including complex interactions with the agar support. medscape.comhelena.com This method is often used as a confirmatory test to differentiate hemoglobin variants that have similar mobilities on cellulose acetate. nih.govnih.gov While specific data on the precise migration pattern of Hb Thionville on citrate agar is not extensively detailed in the provided search results, its unique structural properties would likely result in a distinct mobility pattern compared to other common hemoglobin variants.
Isoelectric Focusing
Isoelectric focusing (IEF) is a high-resolution technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. nih.govyoutube.com This method is highly effective for screening and characterizing hemoglobin variants, often providing superior resolution to conventional electrophoresis. nih.govresearchgate.net this compound, with its additional glutamic acid residue, would have a lower isoelectric point than HbA and would therefore focus at a more acidic position on the pH gradient.
Globin Chain Electrophoresis (e.g., in Urea (B33335), Triton X-100)
Globin chain electrophoresis is used to separate the individual globin chains (alpha, beta, gamma, delta) of hemoglobin. nih.govjohnshopkins.edu This technique is particularly useful for identifying variants on a specific globin chain. The analysis is typically performed on polyacrylamide gels in the presence of urea and a non-ionic detergent like Triton X-100, which denatures the hemoglobin tetramer and unfolds the globin chains. nih.govnih.gov In the case of Hb Thionville, this method would reveal an alpha chain with an altered mobility due to the N-terminal modification. This allows for the direct localization of the abnormality to the alpha-globin chain.
Chromatographic Properties (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of hemoglobin fractions. learnhaem.comnih.govyoutube.com In ion-exchange HPLC, hemoglobins are separated based on their interaction with a charged stationary phase. nih.govyoutube.com The retention time, the time it takes for a specific hemoglobin to elute from the column, is a key parameter for its identification. learnhaem.com
This compound, with its altered charge due to the glutamic acid substitution, would have a distinct retention time compared to HbA and other hemoglobin variants. While the precise retention time can vary depending on the specific HPLC system and conditions used, it would elute at a position consistent with a more negatively charged hemoglobin. HPLC is also valuable for quantifying the percentage of the abnormal hemoglobin present in a sample. learnhaem.comnih.gov
Table 2: Summary of Electrophoretic and Chromatographic Behavior of this compound
| Analytical Technique | Principle | Expected Behavior of this compound |
| Cellulose Acetate Electrophoresis (Alkaline pH) | Separation based on net negative charge. | Migrates faster towards the anode than HbA. |
| Citrate Agar Electrophoresis (Acid pH) | Separation based on charge and interaction with agar. | Distinct mobility pattern, differing from other variants. |
| Isoelectric Focusing | Separation based on isoelectric point (pI). | Focuses at a lower (more acidic) pI than HbA. |
| Globin Chain Electrophoresis | Separation of individual globin chains. | Shows an alpha chain with altered mobility. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on ionic interactions. | Elutes with a distinct retention time, reflecting its altered charge. |
Comparative Hemoglobinology and Evolutionary Considerations
Comparison with Other N-Terminal Modified Hemoglobin Variants
Hemoglobin Thionville is characterized by a unique N-terminal modification on its alpha-chain. A substitution of glutamic acid for the usual valine at the first residue (α1Val→Glu) inhibits the normal cleavage of the initiator methionine, which is subsequently acetylated. nih.govresearchgate.net This results in an elongated and modified N-terminus (Ac-Met-Glu-...), which significantly alters the protein's properties.
N-terminal acetylation is a common post-translational modification observed in the hemoglobins (B146990) of many vertebrate species. portlandpress.comnsf.gov This modification can occur on both α- and β-chains and is catalyzed by N-acetyltransferases (NATs). portlandpress.com The NH2-terminal residues of hemoglobin subunits are crucial for the allosteric regulation of oxygen binding, playing a role in the Bohr effect (the influence of protons) and the binding of allosteric effectors like chloride ions and organic phosphates. portlandpress.comnsf.gov
However, studies on various vertebrate hemoglobins have shown that N-terminal acetylation does not inherently impair the Bohr effect or significantly reduce the hemoglobin's responsiveness to these allosteric cofactors. portlandpress.comnsf.gov This suggests that the wide variation in oxygenation properties among vertebrate hemoglobins is primarily due to amino acid sequence divergence in the globin chains rather than the presence or absence of N-terminal post-translational modifications. portlandpress.comnsf.gov Acetylation of α-amino groups is relatively infrequent in normal human adult hemoglobin but is more common in fetal hemoglobin (HbF), certain embryonic hemoglobins, and in the hemoglobins of other species like fish. nih.gov
A comparative analysis of Hb Thionville with other N-terminally modified variants highlights the specific consequences of its unique alteration. While the prompt suggests a comparison with Hb Raleigh, it is important to clarify that Hb Raleigh is a β-chain variant, characterized by the substitution β1Val→Ala, with the new N-terminal alanine (B10760859) being acetylated (Ac-Ala). nih.govnih.govelsevierpure.com
A more direct comparison for the α-chain is with variants like Hb Lyon-Bron (α1Val→Ac-Ala). portlandpress.com Both Hb Thionville and Hb Lyon-Bron feature an acetylated N-terminus on the alpha-chain. However, the key distinction in Hb Thionville is the retention of the initiator methionine, leading to a longer N-terminal extension. nih.govnih.gov This extension in Hb Thionville introduces a bulky, acetylated methionine residue into a sterically sensitive region, which has profound effects on structure and function that are not observed in variants with simpler acetylated substitutions.
The table below provides a comparative overview of these N-terminally modified hemoglobin variants.
| Feature | This compound | Hemoglobin Lyon-Bron | Hemoglobin Raleigh |
| Affected Globin Chain | Alpha (α) | Alpha (α) | Beta (β) |
| Amino Acid Substitution | α1(NA1) Val → Glu | α1(NA1) Val → Ala | β1(NA1) Val → Ala |
| N-Terminal Modification | Retention of initiator methionine and subsequent acetylation (Ac-Met-Glu...) | Acetylation of the new N-terminal alanine (Ac-Ala...) | Acetylation of the new N-terminal alanine (Ac-Ala...) |
| Key Functional Impact | Lowered oxygen affinity, stabilized T-state, reduced Bohr effect. nih.govresearchgate.net | Low oxygen affinity. portlandpress.com | Can interfere with HbA1c measurements. nih.govelsevierpure.com |
Implications for Allosteric Mechanism and Structure-Function Relationships across Hemoglobin Variants
The structural changes in this compound have significant implications for its allosteric mechanism. The hemoglobin molecule exists in two principal quaternary conformations: the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state. nih.gov Allosteric effectors like protons (H+), chloride (Cl-), and 2,3-diphosphoglycerate (2,3-DPG) typically stabilize the T-state, promoting oxygen release. libretexts.org
In Hb Thionville, the elongated N-terminus modifies the three-dimensional structure in a region critical for allosteric regulation. nih.govresearchgate.net This leads to several key functional changes:
Lower Oxygen Affinity : Relative to normal Hemoglobin A (HbA), Hb Thionville exhibits a lower affinity for oxygen. This is because the modification stabilizes the deoxy (T) state. nih.govresearchgate.net
Reduced Heterotropic Allosteric Effects : The responses to protons (Bohr effect) and chloride are reduced. nih.govresearchgate.net The acetylated methionine side chain extends into the α1-α2 interface, physically displacing the binding sites for chloride ions. nih.gov This disruption of anion binding sites contributes to the diminished allosteric control by these effectors.
Normal Response to 2,3-DPG : Interestingly, the response to 2,3-diphosphoglycerate, which binds in the central cavity between the β-chains, remains normal. nih.govresearchgate.net This demonstrates the specificity of the structural perturbation, which primarily affects the α-chain interface.
X-ray crystallography of deoxy Hb Thionville reveals that the acetylated methionine makes new intrasubunit and intersubunit contacts that increase the stability of the T-state. nih.govnih.gov These new interactions effectively replace the normal contacts that are typically mediated by bound chloride ions at the α-chain N-terminus. nih.gov The study of Hb Thionville thus provides a clear molecular example of how a specific, localized structural change at an allosteric control point can selectively alter the hemoglobin molecule's response to different effectors, thereby fine-tuning its oxygen-binding properties.
| Allosteric Effector | Effect on Normal HbA | Effect on Hb Thionville | Structural Rationale in Hb Thionville |
| Protons (Bohr Effect) | Stabilizes T-state, decreases O₂ affinity. nih.govwikipedia.org | Reduced effect. nih.govresearchgate.net | Altered N-terminal charge and structure at the α1-α2 interface. nih.gov |
| Chloride (Cl⁻) | Stabilizes T-state, decreases O₂ affinity. nih.gov | Reduced effect. nih.govresearchgate.net | Acetylated methionine physically displaces the chloride binding site. nih.gov |
| 2,3-Diphosphoglycerate | Stabilizes T-state, decreases O₂ affinity. aklectures.comyoutube.com | Normal response. nih.govresearchgate.net | The 2,3-DPG binding site between the β-chains is unaffected. nih.gov |
Contribution to Understanding Globin Gene Expression and Regulation
The expression of a functional globin protein is a multi-step process that begins with gene transcription and concludes with post-translational modifications. mdpi.comnih.gov Hemoglobin variants often provide crucial insights into these regulatory pathways.
This compound is a prime example of how a single point mutation in the coding sequence of a gene can have a direct and predictable impact on post-translational processing. The substitution of a glutamic acid for a valine at the N-terminus of the alpha-chain directly inhibits the enzymatic machinery responsible for cleaving the initiator methionine. nih.govnih.gov In normal hemoglobin, the initiator methionine is removed when the penultimate residue is small and uncharged (like valine). nih.gov The presence of the larger, charged glutamic acid in Hb Thionville prevents this cleavage. nih.govnih.gov
This failure of cleavage subsequently exposes the retained methionine to N-acetyltransferases, leading to its acetylation. nih.gov Therefore, the study of Hb Thionville illustrates a key aspect of gene expression: the primary amino acid sequence encoded by the gene dictates its susceptibility to specific post-translational modifications. This variant demonstrates how a mutation can alter the final protein product not just by changing an amino acid, but by fundamentally altering how the nascent polypeptide chain is processed and matured, providing a valuable model for understanding the interplay between genetic sequence and the cellular machinery of protein modification. bu.eduresearchgate.net
Advanced Methodologies for Hemoglobin Thionville Research
Protein Crystallography and Structural Refinement
X-ray crystallography has been an essential technique for elucidating the three-dimensional atomic structure of hemoglobin Thionville, providing critical insights into how the amino acid substitution impacts its conformation springernature.comfrontiersin.orgresearchgate.net. The crystal structure of deoxythis compound has been solved and refined, revealing significant alterations at the α1-α2 subunit interface, a region crucial for the allosteric control of oxygen binding nih.govrcsb.org.
Detailed structural analysis shows that the elongated N-terminus of the alpha-chain causes notable changes. The side chain of the substituted glutamate (B1630785) (α1 Glu) extends away from the α1-α2 interface. In contrast, the side chain of the retained and now penultimate N-terminal methionine extends into this interface nih.govresearchgate.netrcsb.org. This intrusion by the methionine side chain, which can adopt two conformations, physically displaces molecules that normally bind in this region, such as chloride and the allosteric effector bezafibrate (B1666932) nih.govresearchgate.netrcsb.org.
The increased stability of the deoxygenated (T-state) structure of this compound is a direct result of new contacts formed by the acetylated methionine residue nih.govnih.gov. These novel interactions, both within the same subunit (intrasubunit) and between different subunits (intersubunit), effectively replace the indirect contacts that the original Val-1 α normally establishes via bound chloride ions nih.govrcsb.org. This structural rearrangement provides a molecular basis for the altered functional properties of the variant.
| Parameter | Value |
|---|---|
| PDB ID | 1BAB |
| Total Structure Weight | 65.11 kDa |
| Total Atom Count | 4,862 |
| Modeled Residue Count | 578 |
Mass Spectrometry for Primary Structure and Post-Translational Modification Confirmation
Mass spectrometry (MS) has been a pivotal tool in confirming the precise primary structure and identifying the key post-translational modifications of this compound nih.gov. This high-precision technique allows for the accurate determination of molecular weights of the globin chains, revealing deviations from the normal hemoglobin A (HbA) sequence lcms.cz.
In the case of this compound, MS analysis confirmed the substitution of valine with glutamic acid at the first position of the alpha-chain. More importantly, it was instrumental in identifying the consequential post-translational modifications that are central to this variant's characteristics. The primary mutation inhibits the enzymatic cleavage of the initiator methionine (Met), which is typically removed from the nascent polypeptide chain nih.govresearchgate.netbohrium.com. Mass spectrometry data verified that this methionine residue is retained at the N-terminus.
Furthermore, MS analysis established that the retained initiator methionine undergoes acetylation at its NH2 terminus nih.govresearchgate.netnih.gov. This addition of an acetyl group was confirmed by the corresponding mass shift detected in the alpha-globin chain. These findings highlight the capability of MS-based proteomics to characterize not just primary sequence variants but also complex post-translational modifications that are functionally significant bu.edunih.gov.
| Structural Feature | Observation | Methodological Confirmation |
|---|---|---|
| Primary Mutation | Substitution of Valine at α1 with Glutamic Acid | Mass shift consistent with Val→Glu substitution |
| Post-Translational Modification 1 | Retention of initiator Methionine | Increased mass of the α-chain corresponding to one Met residue |
| Post-Translational Modification 2 | Acetylation of the N-terminal Methionine | Mass shift consistent with the addition of an acetyl group |
Peptide Mapping and Amino Acid Sequencing
Peptide mapping, combined with amino acid sequencing, provided the definitive evidence for the amino acid substitution in this compound. This classical protein chemistry approach involves the enzymatic digestion of the isolated globin chains into smaller, more manageable peptide fragments nih.gov.
For the analysis of this compound, the abnormal alpha-chain was isolated and subjected to digestion with trypsin. The resulting mixture of peptides was then separated using techniques like reversed-phase high-pressure liquid chromatography (HPLC) psu.edu. By comparing the peptide map of the this compound α-chain with that of a normal α-chain, researchers could pinpoint the specific peptide that was altered by the mutation.
Subsequent amino acid analysis and direct sequencing of this aberrant peptide confirmed the substitution of glutamic acid for valine at the NA-1 position psu.edu. The analysis of the N-terminal peptide (αT-1) also corroborated the findings from mass spectrometry, showing the presence of the acetylated methionine residue preceding the glutamic acid researchgate.net.
| Amino Acid | Hb Thionville (Residues) | Hb A (Residues) |
|---|---|---|
| Asp | 1.1 | 1.0 |
| Glu | 1.1 | 0.0 |
| Ser | 1.1 | 1.0 |
| Ala | 1.1 | 1.0 |
| Val | 0.0 | 1.0 |
Functional Assays for Oxygen Binding and Allosteric Regulation
Functional assays have demonstrated that the structural alterations in this compound translate into significant changes in its oxygen-binding properties and its response to allosteric effectors nih.gov. Oxygen equilibrium studies show that, relative to normal Hemoglobin A, this compound exhibits a lower affinity for oxygen nih.govbohrium.com. This is consistent with the crystallographic data showing a stabilization of the low-affinity deoxy (T-state) structure nih.govnih.gov.
The allosteric regulation of this compound is also markedly different. The heterotropic allosteric effects of protons (the Bohr effect), chloride, and bezafibrate are all reduced nih.govbohrium.com. This is explained by the structural rearrangement at the α1-α2 interface, where the N-terminal methionine extension physically displaces chloride and bezafibrate from their binding sites nih.govrcsb.org.
Interestingly, the response to the allosteric effector 2,3-bisphosphoglycerate (B1242519) (formerly 2,3-diphosphoglycerate) remains normal nih.govbohrium.com. This is because 2,3-BPG binds in the central cavity of the hemoglobin tetramer, a site distant from the N-terminus of the alpha-chains, and its binding is therefore unaffected by the mutation. Analysis of oxygen equilibrium data using the two-state allosteric model confirms that the functional changes are primarily due to the increased stabilization of the T-state structure relative to that of deoxy-HbA nih.gov.
| Functional Parameter | This compound | Hemoglobin A |
|---|---|---|
| Oxygen Affinity | Lower | Normal |
| Bohr Effect (Proton response) | Reduced | Normal |
| Chloride Effect | Reduced | Normal |
| Bezafibrate Effect | Reduced | Normal |
| 2,3-Bisphosphoglycerate Effect | Normal | Normal |
Future Research Trajectories
Investigating the Full Ensemble of Conformational States
The classical view of hemoglobin function is often described by the two-state Monod-Wyman-Changeux (MWC) model, which posits a dynamic equilibrium between a low-affinity "T" (tense) state and a high-affinity "R" (relaxed) state. nih.govutah.eduelifesciences.org Oxygen binding shifts this equilibrium from the T state towards the R state. nih.govutah.edu However, this model is a simplification. Proteins, including hemoglobin, are dynamic entities that exist as an ensemble of conformational sub-states within the major T and R states.
Future research should aim to map this full ensemble for Hemoglobin Thionville. The existing stabilization of the deoxy (T) state in this variant provides a unique opportunity to investigate the range and probability of these sub-states. researchgate.netnih.gov Advanced techniques could be employed to capture these transient structures:
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM allow for the visualization of multiple conformational states from a single sample, providing a more comprehensive picture than traditional X-ray crystallography.
Time-resolved Spectroscopy: Techniques like time-resolved Raman and infrared spectroscopy can probe molecular vibrations and structural changes on very short timescales, capturing the fleeting intermediate states during the allosteric transition.
By characterizing this ensemble, researchers can gain a more nuanced understanding of how the N-terminal modification in this compound alters the energy landscape of the T-to-R transition, providing deeper insights into the molecular basis of its reduced oxygen affinity. researchgate.netnih.gov
Deeper Exploration of Specific Molecular Interactions within the α1α2 Interface
The interface between the α1β1 and α2β2 dimers is the primary locus of the conformational changes that underlie hemoglobin's cooperative oxygen binding. nih.govmdpi.com In this compound, the acetylated methionine at the N-terminus extends into this critical α1α2 interface. researchgate.netnih.govbohrium.com While X-ray crystallography has shown that this extension displaces chloride and bezafibrate (B1666932) and forms new contacts, the precise nature and strength of these interactions warrant further investigation. researchgate.netnih.govbohrium.com
Future studies should focus on a high-resolution analysis of these interactions:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can provide atomic-level detail about molecular interactions and dynamics in a more native-like environment than a crystal lattice. This could be used to precisely map the contacts made by the acetylated methionine with residues on the opposing alpha subunit.
A detailed understanding of these interactions is crucial for explaining how a single mutation and its subsequent modification can so significantly alter the allosteric properties of the entire tetramer.
Advanced Computational Modeling and Simulation of this compound Dynamics
Computational methods offer a powerful complement to experimental techniques, allowing for the simulation of molecular motion over time. researchgate.netnih.gov Advanced molecular dynamics (MD) simulations can provide an atomistic view of the conformational dynamics and allosteric pathways that are often difficult to capture experimentally. researchgate.netmdpi.comarxiv.org
Future computational research on this compound should involve:
Large-Scale Molecular Dynamics Simulations: Recent studies have shown that accurate simulations of hemoglobin require very large solvent boxes to properly capture the hydrophobic effects that stabilize the tetramer. elifesciences.org Applying these advanced simulation protocols to this compound, in both its deoxy (T) and theoretical oxy (R) states, would allow for a detailed examination of how the N-terminal modification alters the protein's flexibility, the propagation of conformational changes upon ligand binding, and the water dynamics at the critical α1α2 interface.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These hybrid methods can be used to study the electronic structure of the heme region with high accuracy while treating the rest of the protein with more computationally efficient classical mechanics. mdpi.com This approach would be invaluable for understanding how the structural perturbations at the α1α2 interface are transmitted to the heme pockets to ultimately lower oxygen affinity.
By integrating these advanced computational approaches with new experimental data, a comprehensive, dynamic model of this compound can be developed. This will not only illuminate the specific pathology of this variant but also enhance our fundamental understanding of the intricate structure-function relationships that govern the allosteric mechanism of hemoglobin.
Q & A
Q. What are the key structural modifications in hemoglobin Thionville (Hb Thionville) compared to wild-type hemoglobin A (HbA)?
Hb Thionville is characterized by a substitution of glutamate for valine at position NA-1 of the α-chain, which prevents cleavage of the initiator methionine and results in its acetylation . This structural modification extends the α-chain N-terminus, altering the conformation of a region critical for oxygen-binding allostery. X-ray crystallography reveals that the acetylated methionine side chain adopts two conformations, displacing chloride ions and bezafibrate from the α1-α2 interface . Key detection methods include mass spectrometry (to identify acetylation) and ELISA targeting the α-globin subunit (ensuring specificity to the retained methionine) .
Q. How does Hb Thionville’s oxygen-binding affinity differ from HbA, and what methods are used to assess this?
Hb Thionville exhibits reduced oxygen affinity compared to HbA, attributed to stabilization of the deoxy (T-state) conformation . Oxygen equilibrium curves under varying pH and effector concentrations (e.g., protons, chloride, bezafibrate) reveal weakened allosteric regulation for most effectors except 2,3-diphosphoglycerate (2,3-DPG), which retains normal binding . Methodologically, oxygen-binding assays should be conducted using tonometry with purified hemoglobin, coupled with analysis via the two-state allosteric model to quantify T-state stabilization .
Advanced Research Questions
Q. How do structural changes in Hb Thionville explain its altered response to allosteric effectors like chloride and bezafibrate?
The acetylated methionine side chain in Hb Thionville physically displaces chloride ions and bezafibrate from the α1-α2 interface, as shown by X-ray crystallography . This steric hindrance disrupts effector binding, reducing their ability to stabilize the T-state. In contrast, 2,3-DPG binding at the β-chain central cavity remains unaffected, explaining its normal regulatory response . To validate this, researchers should perform competitive binding assays (e.g., isothermal titration calorimetry) comparing HbA and Hb Thionville, combined with molecular dynamics simulations to map effector interaction sites.
Q. What experimental strategies can resolve contradictions in Hb Thionville’s allosteric data, such as weakened proton sensitivity but retained 2,3-DPG response?
The differential effector responses arise from localized structural disruptions versus preserved binding sites. For example, proton sensitivity depends on chloride binding at the α1-α2 interface (disrupted in Hb Thionville), while 2,3-DPG interacts with β-chain residues unaffected by the mutation . To reconcile these findings:
Q. How does the acetylated methionine in Hb Thionville influence subunit stability and aggregation propensity?
The acetylated methionine forms novel intra- and inter-subunit contacts, stabilizing the deoxy conformation and reducing flexibility at the α1-α2 interface . This increased stability may reduce susceptibility to denaturation but could promote aggregation under oxidative stress. Researchers should:
- Perform thermal denaturation assays (circular dichroism) to compare stability between HbA and Hb Thionville.
- Assess aggregation kinetics using dynamic light scattering under hypoxic vs. oxidative conditions.
- Cross-reference with clinical data on Hemoglobin H disease (linked to α-globin instability) to evaluate pathological relevance .
Q. What are the implications of Hb Thionville’s structural changes for hemoglobinopathy research?
Hb Thionville provides a model for studying how N-terminal modifications impact hemoglobin function and stability. Its resistance to chloride-mediated allostery parallels mutations seen in congenital hemolytic anemias, while retained 2,3-DPG binding offers insights into compensatory mechanisms. Methodological recommendations:
- Compare Hb Thionville’s behavior with other α-globin variants (e.g., Hb Constant Spring) using proteomic stability assays.
- Investigate its interaction with chaperone proteins (e.g., AHSP) via co-immunoprecipitation .
- Develop in vitro erythroid differentiation models to assess its impact on erythropoiesis.
Methodological Guidance
- Structural Analysis : Prioritize X-ray crystallography or cryo-EM to resolve conformational changes at the α1-α2 interface .
- Functional Assays : Use oxygen equilibrium curves with modular effector additions (e.g., sequential inclusion of chloride, bezafibrate, 2,3-DPG) to isolate allosteric contributions .
- Data Interpretation : Apply the two-state MWC model to quantify T/R-state distributions and avoid overreliance on Hill coefficients, which may mask nuanced effector interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
